Haemocorin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
11034-94-9 |
|---|---|
Molecular Formula |
C32H34O14 |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-5-methoxy-9-phenylphenalen-1-one |
InChI |
InChI=1S/C32H34O14/c1-42-17-9-14-10-18(24(36)22-15(13-5-3-2-4-6-13)7-8-16(21(14)22)23(17)35)43-31-29(41)27(39)30(20(12-34)45-31)46-32-28(40)26(38)25(37)19(11-33)44-32/h2-10,19-20,25-35,37-41H,11-12H2,1H3/t19-,20-,25-,26+,27-,28-,29-,30-,31-,32+/m1/s1 |
InChI Key |
FNZZYRONWCJZTM-CXWOCMNWSA-N |
SMILES |
COC1=C(C2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Isomeric SMILES |
COC1=C(C2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Other CAS No. |
11034-94-9 |
Synonyms |
haemocorin hemocorin |
Origin of Product |
United States |
Scientific Research Applications
Malaria Research
Haemocorin plays a pivotal role in malaria research, particularly concerning the malaria parasite Plasmodium falciparum. The protein's ability to bind heme is significant as it contributes to the detoxification process within the parasite. This mechanism is vital for the survival of Plasmodium, as heme is toxic in its free form.
- Case Study: Heme Detoxification
Researchers have identified that this compound facilitates the conversion of toxic heme into non-toxic hemozoin, a process crucial for the parasite's survival. This discovery highlights this compound as a potential drug target for new antimalarial therapies aimed at disrupting this detoxification pathway .
Diagnostic Applications
This compound's interaction with heme has led to its exploration in diagnostic applications for malaria detection.
- Data Table: Diagnostic Techniques Utilizing this compound
| Technique | Description | Sensitivity |
|---|---|---|
| Surface Plasmon Resonance | Utilizes this compound's binding properties to detect hemozoin in blood samples | < 10 parasites/µL |
| Magnetic Nanoparticles | Employs magnetic substrates to enhance detection of hemozoin using this compound | < 5 parasites/µL |
These techniques demonstrate the potential of this compound-based assays for rapid and sensitive malaria diagnosis .
Drug Development
The unique properties of this compound have prompted investigations into its use as a therapeutic agent against malaria and other diseases.
- Case Study: Drug Target Exploration
Studies have indicated that inhibiting this compound's function could lead to increased susceptibility of Plasmodium to host immune responses, thereby providing a novel approach to drug development .
Bioengineering Applications
This compound's binding capabilities are also being explored in bioengineering, particularly in creating biosensors and drug delivery systems.
- Data Table: Bioengineering Applications of this compound
| Application | Description | Potential Impact |
|---|---|---|
| Biosensors | Development of sensors that utilize this compound for detecting heme levels | Improved diagnostic accuracy |
| Drug Delivery Systems | Engineering nanoparticles that incorporate this compound for targeted delivery | Enhanced therapeutic efficacy |
These applications underscore the versatility of this compound in advancing biomedical technologies .
Comparison with Similar Compounds
Key Structural Differences :
- Glycosylation: this compound’s cellobiose moiety enhances solubility and bioavailability compared to non-glycosylated fungal phenalenones .
- Substituents : The phenyl group at position 9 and methoxy/hydroxy groups at positions 2, 5, and 6 distinguish this compound from fungal analogs .
Functional Analogs: Bioactive Plant Compounds
Key Functional Insights :
- Antitumor Specificity : this compound’s activity against PC-3 (prostate) and MCF-7 (breast) cancer cells is concentration- and source-dependent, unlike taxol’s broad-spectrum efficacy .
- Antibacterial Spectrum: this compound inhibits Gram-positive bacteria, whereas fungal phenalenones (e.g., herqueinone) target broader microbial communities .
Research Findings and Challenges
- Bioactivity Variability : this compound’s efficacy in cancer cell lines (e.g., 50% inhibition in PC-3 at 6 mg/mL) correlates with seasonal and geographical factors, complicating standardization .
- Biosynthetic Uniqueness: Unlike fungal phenalenones, this compound’s shikimate-acetate hybrid biosynthesis suggests evolutionary divergence in plant-fungal secondary metabolism .
- Therapeutic Potential: Preliminary data support this compound as a lead compound for anti-inflammatory and anticancer drug development, but its glycoside structure necessitates further pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
